3-Anilino-2-phenyl-4-thiazolidinone

Catalog No.
S14719432
CAS No.
74008-08-5
M.F
C15H14N2OS
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Anilino-2-phenyl-4-thiazolidinone

CAS Number

74008-08-5

Product Name

3-Anilino-2-phenyl-4-thiazolidinone

IUPAC Name

3-anilino-2-phenyl-1,3-thiazolidin-4-one

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-7-3-1-4-8-12)17(14)16-13-9-5-2-6-10-13/h1-10,15-16H,11H2

InChI Key

XTPSOXDKQNZUDW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)NC3=CC=CC=C3

3-Anilino-2-phenyl-4-thiazolidinone is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. Its chemical formula is C15H14N2OSC_{15}H_{14}N_{2}OS, and it features an aniline moiety at the 3-position, a phenyl group at the 2-position, and a thiazolidinone structure that includes a carbonyl group at the 4-position. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

The reactivity of 3-anilino-2-phenyl-4-thiazolidinone allows it to participate in various chemical transformations. Notably, it can react with active chloromethylene compounds in polar solvents like N,N-dimethylformamide to yield thiazolylidenethiazolidin-4-one derivatives . Additionally, it can undergo nucleophilic addition reactions, particularly involving its carbonyl group, which can be targeted by nucleophiles due to the electrophilic nature of the carbon atom .

Thiazolidinones, including 3-anilino-2-phenyl-4-thiazolidinone, exhibit a wide range of biological activities. They have been studied for their potential as anti-inflammatory agents, antimicrobial compounds, and anticancer drugs. The presence of the thiazolidinone ring contributes to their ability to interact with various biological targets, making them valuable in drug design and development

The synthesis of 3-anilino-2-phenyl-4-thiazolidinone typically involves multi-step processes that may include:

  • Formation of Thiazolidinone Ring: This can be achieved through the reaction of thiosemicarbazones with carbonyl compounds under acidic conditions.
  • Cyclization Reactions: The compound can be synthesized via cyclization reactions involving thioketones or isothiocyanates with appropriate amines or hydrazines.
  • One-pot Reactions: Recent advancements have led to one-pot multi-component reactions that streamline the synthesis process, improving yields and reducing reaction times .

3-Anilino-2-phenyl-4-thiazolidinone finds applications primarily in medicinal chemistry due to its biological properties. It is used as a scaffold for developing new pharmaceuticals aimed at treating infectious diseases and cancer. Furthermore, its derivatives are explored for potential use in anti-diabetic therapies due to their ability to modulate metabolic pathways

Studies on the interactions of 3-anilino-2-phenyl-4-thiazolidinone with biological macromolecules have revealed its capacity to bind with proteins and enzymes involved in disease pathways. For instance, its interaction with specific receptors or enzymes can lead to modulation of signaling pathways that are crucial for cell proliferation and survival. These interactions are often assessed using techniques such as molecular docking and spectroscopic methods

Several compounds share structural similarities with 3-anilino-2-phenyl-4-thiazolidinone, primarily within the thiazolidinone class. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Phenylimino-3-phenyl-4-thiazolidinoneContains an imine group; similar thiazolidinone structureExhibits distinct reactivity towards halides
5-Ene-4-thiazolidinonesFeatures an alkene functionalityKnown for enhanced biological activity against cancer cells
1,3-Thiazolidine derivativesVariations in nitrogen and sulfur positioningBroader spectrum of biological activities observed

Heterocyclization Strategies Involving N-Aryl-2-chloroacetamides and Ammonium Thiocyanate

The heterocyclization of N-aryl-2-chloroacetamides with ammonium thiocyanate represents a cornerstone for synthesizing 2-(arylimino)thiazolidin-4-one derivatives. This method involves nucleophilic substitution at the α-carbon of the chloroacetamide, followed by intramolecular cyclization to form the thiazolidinone ring. For example, treatment of N-(4-substituted-phenyl)-2-chloroacetamides with ammonium thiocyanate in ethanol at reflux yields 3-anilino-2-phenyl-4-thiazolidinone derivatives with moderate to excellent yields (53–88%). The electronic nature of substituents on the aryl group significantly influences reaction efficiency, with electron-withdrawing groups (e.g., nitro, chlorine) enhancing cyclization rates due to increased electrophilicity at the reaction center.

Table 1. Yields of 2-(Arylimino)thiazolidin-4-one Derivatives via Heterocyclization

Substituent (R)Yield (%)
H53.84
4-NO₂71.42
4-Cl88.46
4-OCH₃68.75

Data adapted from experimental results in

The reaction mechanism proceeds through the initial formation of a thiocyanate intermediate, which undergoes cyclization upon heating. Density functional theory (DFT) studies reveal that the tautomeric equilibrium favors the phenylimino form over the phenylamino form, with a calculated ΔG of −2.1 kcal/mol for the 4-chloro derivative. This preference arises from enhanced resonance stabilization in the imino tautomer, as evidenced by Mulliken charge distributions and dipole moment analyses.

Multi-component Reaction Systems for Thiazolidinone Core Assembly

Multi-component reactions (MCRs) offer a streamlined approach to construct the thiazolidinone scaffold by combining amines, carbonyl compounds, and sulfur sources in a single pot. A notable example involves the reaction of primary amines, carbon disulfide, and 3-bromo-1,1,1-trifluoropropan-2-one under microwave irradiation. This method generates symmetrical thiourea intermediates in situ, which subsequently cyclize to form thiazolidinone derivatives with yields exceeding 85%. The use of microwave irradiation reduces reaction times from hours to minutes while improving regioselectivity.

Another MCR variant employs mercaptoacetic acid, aryl aldehydes, and aniline derivatives in a condensation-cyclization sequence. For instance, reacting 2-phenyl-1,3-thiazolidin-4-one with aniline in the presence of acetic acid yields 3-anilino-2-phenyl-4-thiazolidinone with 78% efficiency. The reaction’s success hinges on the dual role of acetic acid as both a catalyst and dehydrating agent, facilitating imine formation and ring closure.

Green Chemistry Approaches: Solvent-free and Microwave-assisted Syntheses

Solvent-free mechanochemical methods have emerged as sustainable alternatives for synthesizing thiazolidinone derivatives. A mechanochemical thiocyanation protocol using ammonium thiocyanate and Oxone® as an oxidant achieves 92% yield for 2-nitroaniline-derived thiazolidinones without solvents. The reaction proceeds via a radical mechanism, where mechanical grinding ensures efficient mixing and energy transfer, eliminating the need for toxic polar solvents like dimethylformamide.

Microwave-assisted synthesis further enhances green credentials by accelerating reaction kinetics. For example, microwave irradiation of N-aryl-2-chloroacetamides with ammonium thiocyanate in ethanol completes cyclization in 15 minutes, compared to 6 hours under conventional heating. This method not only reduces energy consumption but also minimizes side reactions such as hydrolysis or oxidation of intermediates.

Nanomaterial-catalyzed Routes for Enhanced Reaction Efficiency

While nanomaterial-catalyzed syntheses of 3-anilino-2-phenyl-4-thiazolidinone are not extensively documented in current literature, preliminary studies suggest potential applications. For instance, gold nanoparticles (AuNPs) immobilized on mesoporous silica have shown promise in catalyzing thiazolidinone formation via activation of thiocyanate ions. These systems leverage the high surface area and tunable electronic properties of nanomaterials to achieve turnover frequencies (TOF) up to 120 h⁻¹, surpassing homogeneous catalysts. Future research may explore iron oxide or graphene-based catalysts to further improve selectivity and recyclability.

Thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacterial pathogens [14] [15]. The antibacterial mechanism involves disruption of essential cellular processes through interaction with bacterial enzymes and cell wall components [16] [17].

Gram-positive Bacterial Activity

Studies have demonstrated significant inhibitory activity of thiazolidinone compounds against gram-positive bacteria including Staphylococcus aureus and Bacillus species [16] [15]. The zone of inhibition measurements ranged from 10 to 20 millimeters, with certain derivatives showing superior activity compared to standard antibiotics [16].

Structural modifications significantly influence antibacterial potency, with chloro-substituted compounds exhibiting enhanced activity against gram-positive strains [18]. The 2-(4-fluoro-phenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one demonstrated marked antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations in the range of 100-400 micrograms per milliliter [15] [19].

Gram-negative Bacterial Activity

Thiazolidinone derivatives showed effective antimicrobial activity against gram-negative pathogens including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii [16] [17]. The compounds 5b and 5c demonstrated comparable antibacterial activity against gram-negative bacteria relative to standard drugs such as trimethoprim [17].

Molecular docking studies revealed that the most active compounds exhibited favorable binding orientations in the active sites of bacterial target proteins, which correlated with their observed antimicrobial efficacy [17]. The minimum inhibitory concentrations for gram-negative bacteria typically ranged from 100 to 500 micrograms per milliliter [15].

Bacterial StrainGram TypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusPositive15-20100-400
Escherichia coliNegative12-18200-500
Pseudomonas aeruginosaNegative10-16150-400
Bacillus speciesPositive12-19100-300

Antioxidant Capacity Quantification via Radical Scavenging Assays

Thiazolidinone derivatives demonstrate significant antioxidant properties through various radical scavenging mechanisms [20] [21]. The antioxidant activity depends on the nature of phenyl ring substituents, with nitro and hydroxyl groups showing the most significant influence on radical scavenging capacity [20].

2,2-Diphenyl-1-Picrylhydrazyl Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay represents the primary method for evaluating antioxidant activity of thiazolidinone compounds [22] [23]. The 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester demonstrated exceptional activity with 91.63% inhibition, comparable to ascorbic acid as the standard antioxidant [20].

Structure-activity relationship analysis revealed that compounds with nitro substitution exhibited IC50 values of 27.50-28.00 micromolar, approaching the activity of ascorbic acid (29.2 micromolar) [22]. The radical scavenging mechanism involves hydrogen donation and electron transfer processes that stabilize free radical species [23].

2,2'-Azinobis-(3-Ethylbenzothiazoline-6-Sulfonic Acid) Radical Scavenging Activity

The 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) radical cation scavenging assay provides complementary assessment of antioxidant capacity [21]. Thiazolidinone derivatives showed enhanced activity in this assay compared to 2,2-diphenyl-1-picrylhydrazyl testing, with inhibition rates reaching 89-91% at optimal concentrations [21].

The most active compounds demonstrated EC50 values ranging from 0.0525 to 0.1885 milligrams per milliliter, representing 10-35 fold enhancement compared to parent compounds [21]. The activity correlation with substitution patterns indicated that ortho-nitro and para-methoxy substitutions provided optimal radical scavenging properties [21].

Assay MethodActive CompoundIC50/EC50 ValueInhibition (%)
2,2-Diphenyl-1-PicrylhydrazylNitro-substituted derivative27.50 µM91.63
2,2'-Azinobis-(3-Ethylbenzothiazoline-6-Sulfonic Acid)Ortho-nitro compound0.0525 mg/mL91.55
PhosphomolybdenumLead compound1.07 absorbance89-92

The structure-activity relationship optimization of 3-anilino-2-phenyl-4-thiazolidinone represents a critical area of medicinal chemistry research, focusing on the systematic modification of the thiazolidinone core to enhance biological activity and selectivity. This comprehensive analysis examines the impact of position-specific substitutions, electronic effects of aryl group modifications, and the differential roles of electron-withdrawing versus electron-donating substituents on bioactivity.

Position-specific Substitution Patterns at Thiazolidinone Core

The thiazolidinone scaffold presents multiple positions for structural modification, with substitutions at the C2, C3, and C5 positions demonstrating distinct effects on biological activity [1] [2]. Research has established that the greatest difference in structure and properties is exerted by the group attached to the carbon atom in the C2 position [2] [3]. The systematic investigation of position-specific substitution patterns has revealed several critical insights into structure-activity relationships.

C2 Position Modifications

Substitution at the C2 position of the thiazolidinone core has been identified as particularly crucial for biological activity [2] [4]. Studies have demonstrated that 2-aryl substituted thiazolidinones exhibit enhanced potency compared to unsubstituted analogs [4]. The introduction of phenyl groups at the C2 position provides optimal hydrophobic interactions with biological targets, while maintaining favorable pharmacokinetic properties [5] [6].

Comprehensive structure-activity relationship studies have revealed that compounds bearing substituted aryl groups at the C2 position show varying degrees of biological activity depending on the nature and position of substituents [5]. Compounds with cyano substitution at the C2 position demonstrate significantly enhanced enzyme inhibitory activities compared to ester-substituted counterparts, indicating the importance of electron-withdrawing groups at this position [5].

C3 Position Substitution Effects

The C3 position of the thiazolidinone ring represents another critical site for activity optimization [4] [7]. Research has established that chemical modification of the N3 position has an essential influence on antitumor activity [4]. Studies involving N3-substituted thiazolidinone-pyrazoline conjugates have demonstrated that methyl or aryl substitution at the thiazolidinone N3 position is crucial for trypanocidal activity [7].

The introduction of substituents at the N3 position, particularly fragments containing carboxylic groups or their derivatives, has been identified as a key optimization strategy [8] [9]. Compounds with dipeptide fragments at the N3 position have shown enhanced activity against specific enzymes, with tryptophan residues demonstrating particular effectiveness [8].

C5 Position Optimization Studies

The C5 position of the thiazolidinone core has emerged as a critical determinant of biological activity [8] [9]. The presence and nature of C5 substituents significantly influence pharmacological effects, with 5-ene derivatives showing particularly promising activity profiles [8] [10]. Studies have demonstrated that the level of activity and selectivity of antimitotic effects depends on the substituents in the C5 position of the thiazolidinone core [8].

Research investigating C5-substituted 4-phenylimino-thiazolidin-2-ones has revealed that structural modification at this position allows for the introduction of various functional groups through Knoevenagel condensation, nitrosation, and azo coupling reactions [11]. Among compounds prepared through these modifications, those bearing chlorine or bromine atoms demonstrated enhanced anti-inflammatory effectiveness [11].

Electronic Effects of Aryl Group Modifications on Bioactivity

The electronic properties of aryl substituents attached to the thiazolidinone core play a fundamental role in determining biological activity [12] [13] [14]. The investigation of electronic effects has revealed distinct patterns of activity modulation based on the electron density distribution within the aromatic systems.

Electron Density and Binding Affinity

Studies have demonstrated that compounds substituted with electron-withdrawing groups at specific positions exhibit potent inhibitory activity [14]. The electronic nature of aryl substituents significantly affects the binding affinity to biological targets, with electron-deficient aromatic systems often demonstrating enhanced activity [12] [13].

Research on quinoxaline-thiazolidinone conjugates has shown that the presence of electron-withdrawing moieties at position R1 or R2 can significantly improve antimycobacterial activity [12]. However, compounds with electron-donating groups such as methyl or methoxy substituents exhibit marked selectivity for specific enzyme isoforms [13].

Aromatic Ring Substitution Patterns

The position of substituents on aromatic rings attached to the thiazolidinone core critically influences biological activity [15] [16]. Studies have established specific patterns regarding the effect of substitution position on enzyme inhibitory activity. Research has revealed that the presence of amino groups in ortho or para positions is particularly advantageous for activity, while meta substitution causes a loss of potency [15].

Investigation of nitro group effects has shown that ortho or para positioning is detrimental for activity, whereas meta substitution proves favorable [15]. Trifluoromethyl and methoxy groups afford activity improvement in meta position but cause significant reduction in ortho and para positions [15]. Notably, bromine substitution demonstrates beneficial effects regardless of position [15].

Hydrophobic and Electronic Interactions

The hydrophobic nature of aryl substituents contributes significantly to biological activity through favorable interactions with target proteins [5] [6]. Compounds with biphenyl groups demonstrate enhanced hydrophobic interactions with binding sites, leading to improved inhibitory activity [6]. The aromatic fragments contact specific amino acid residues through hydrophobic interactions, while maintaining electronic complementarity [5].

Role of Electron-withdrawing vs. Electron-donating Substituents

The differential effects of electron-withdrawing groups versus electron-donating groups on thiazolidinone bioactivity represent a fundamental aspect of structure-activity relationship optimization [12] [13] [14] [17].

Electron-withdrawing Group Effects

Electron-withdrawing substituents consistently demonstrate enhanced biological activity across multiple target systems [12] [14]. Compounds bearing electron-withdrawing groups such as nitro, cyano, and halogen substituents exhibit superior antimicrobial and anticancer activities compared to unsubstituted analogs [12] [14].

The presence of electron-withdrawing moieties significantly improves antimycobacterial activity, with compounds containing these groups showing enhanced potency against Mycobacterium tuberculosis strain H37Rv [12]. Studies have revealed that electron-withdrawing substituents enhance the electrophilic character of the thiazolidinone core, facilitating interactions with nucleophilic target sites [14].

Research on carbonic anhydrase inhibitors has demonstrated that compounds featuring electron-withdrawing groups exhibit significantly improved activity [13]. The introduction of chlorine atoms, which are more electronegative and possess stronger electron-withdrawing properties, results in dramatic improvements in inhibitory activity [13].

Electron-donating Group Effects

Electron-donating substituents demonstrate distinct activity profiles, often exhibiting enhanced selectivity for specific biological targets [13] [17] [18]. Compounds bearing electron-donating groups such as methyl, methoxy, and hydroxy substituents show marked selectivity for particular enzyme isoforms [13].

Studies have revealed that compounds featuring electron-donating groups such as methyl or methoxy substituents exhibit marked selectivity for specific carbonic anhydrase isoforms [13]. The presence of hydroxy groups at specific positions has been associated with better activity profiles in certain biological assays [18].

Research has shown that electron-donating substituents can enhance activity through specific mechanisms. Compound studies have demonstrated that the presence of electron-donating groups such as hydroxy groups at the 2nd position of 4-thiazolidinone results in improved biological activity [18].

Comparative Activity Analysis

Direct comparisons between electron-withdrawing and electron-donating substituents have revealed significant differences in activity profiles and selectivity patterns [13] [14]. Electron-withdrawing groups generally provide broader spectrum activity with higher potency, while electron-donating groups offer enhanced selectivity for specific targets [13].

The activity comparison studies have shown that electron-withdrawing substituents typically result in lower IC50 values, indicating higher potency [13] [14]. However, electron-donating substituents often demonstrate superior selectivity indices, making them valuable for developing targeted therapeutics [13].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

270.08268425 g/mol

Monoisotopic Mass

270.08268425 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types